Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate

Description

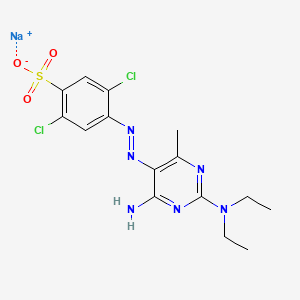

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate is a sulfonated azo compound characterized by a pyrimidine core linked to a dichlorobenzenesulphonate moiety via an azo (-N=N-) bridge. The diethylamino and amino groups on the pyrimidine ring enhance electron-donating properties, while the sulfonate group improves water solubility.

Properties

CAS No. |

84962-51-6 |

|---|---|

Molecular Formula |

C15H17Cl2N6NaO3S |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

sodium;4-[[4-amino-2-(diethylamino)-6-methylpyrimidin-5-yl]diazenyl]-2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C15H18Cl2N6O3S.Na/c1-4-23(5-2)15-19-8(3)13(14(18)20-15)22-21-11-6-10(17)12(7-9(11)16)27(24,25)26;/h6-7H,4-5H2,1-3H3,(H2,18,19,20)(H,24,25,26);/q;+1/p-1 |

InChI Key |

DNMMUVLDIQPAEQ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=NC(=C(C(=N1)N)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

| Raw Material | Role | Source/Notes |

|---|---|---|

| 4-Amino-2-(diethylamino)-6-methylpyrimidine | Coupling component (amine) | Synthesized or commercially obtained |

| 2,5-Dichlorobenzenesulphonate | Coupling component (aromatic) | Usually as sodium salt |

| Sodium nitrite | Diazotization agent | Analytical grade |

| Hydrochloric acid | Acid medium for diazotization | Concentrated, controlled addition |

| Sodium hydroxide or sodium carbonate | pH adjustment | For coupling reaction |

| Water | Solvent | Deionized |

Stepwise Synthesis Procedure

Diazotization of the Amino Pyrimidine Derivative

- Dissolve 4-amino-2-(diethylamino)-6-methylpyrimidine in dilute hydrochloric acid under cooling (0–5 °C).

- Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

- Maintain the temperature strictly to avoid decomposition.

Preparation of the Coupling Component Solution

- Dissolve sodium 2,5-dichlorobenzenesulphonate in water.

- Adjust the pH to mildly alkaline (pH 8–9) using sodium hydroxide or sodium carbonate to activate the coupling site.

-

- Slowly add the diazonium salt solution to the coupling component solution under stirring at low temperature (0–5 °C).

- Maintain pH and temperature to favor azo bond formation.

- The reaction mixture typically changes color, indicating azo dye formation.

-

- After completion, the reaction mixture is neutralized if necessary.

- The product is precipitated by adjusting ionic strength or by solvent addition.

- Filter, wash, and dry the sodium salt of the azo compound.

Reaction Conditions Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–5 °C | Critical during diazotization and coupling |

| pH (diazotization) | ~1–2 (acidic) | For stable diazonium salt |

| pH (coupling) | 8–9 (mildly alkaline) | To activate coupling site |

| Reaction time | 30–60 minutes per step | Monitored by TLC or spectrometry |

| Solvent | Water | Aqueous medium preferred |

Research Findings and Optimization

- Yield and Purity: Optimizing pH and temperature during coupling significantly improves yield and reduces side products such as hydrazines or azo-hydroxylated derivatives.

- Solubility: The presence of the sulphonate group and sodium salt form enhances water solubility, facilitating purification.

- Reactivity: The diethylamino substituent on the pyrimidine ring increases electron density, promoting efficient azo coupling.

- Stability: The azo linkage is stable under neutral to mildly alkaline conditions but sensitive to strong acids or reducing agents.

Comparative Data Table of Preparation Parameters

| Preparation Step | Parameter | Effect on Product Quality | Reference Notes |

|---|---|---|---|

| Diazotization | Temperature 0–5 °C | Prevents diazonium salt decomposition | Essential for high yield |

| Diazotization | Acidic pH ~1–2 | Stabilizes diazonium salt | Controls side reactions |

| Coupling | pH 8–9 | Enhances nucleophilicity of coupling site | Improves azo bond formation |

| Coupling | Slow addition rate | Avoids local excess of diazonium salt | Prevents side reactions |

| Purification | Precipitation pH | Affects crystallinity and purity | Optimized for product isolation |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the electronic properties of the compound, affecting its reactivity and stability.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific solvents and temperature controls to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Applications in Scientific Research

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate has several notable applications:

Chemistry

- Reagent in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules.

- Dye Chemistry : Its vivid coloration makes it suitable for use in dyes and pigments.

Biology

- Antimicrobial Properties : Research indicates significant antibacterial activity against various strains of bacteria. For example, minimum inhibitory concentrations (MICs) have been reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 16 |

| This compound | Salmonella typhi | 64 |

Medicine

Ongoing research is exploring its potential therapeutic applications, particularly in treating infections and inflammatory conditions. The compound's interaction with specific molecular targets can alter enzyme or receptor activity, leading to various biological effects.

Industry

Used in the manufacture of dyes and pigments, this compound plays a role in producing industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo linkage and sulphonate group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Differences :

- Core Structure : The trisodium compound features a naphthyl-triazine system with dual azo linkages and three sulfonate groups, whereas the target compound has a pyrimidine core with a single azo bond and one sulfonate group .

- Substituents: The trisodium compound includes chloro-triazine and dimethylphenyl groups, which enhance reactivity for covalent bonding (e.g., in textile dyeing), while the target’s diethylamino group may improve solubility and electronic stability.

- Solubility : The trisodium compound’s triple sulfonate groups likely confer higher aqueous solubility compared to the target’s single sulfonate.

Data Table :

2.2 Comparison with Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b (thiazolo-pyrimidines) and 12 (quinazoline) from differ significantly:

- Core Heterocycles : These derivatives lack azo linkages, instead featuring fused thiazolo-pyrimidine or quinazoline systems.

- Functional Groups: Substituents like cyano (-CN) and methyl groups dominate, contrasting with the target’s sulfonate and diethylamino groups .

- Synthesis : The target compound likely requires diazotization and coupling, while derivatives in are synthesized via condensation with chloroacetic acid and aldehydes.

Data Table :

| Property | Target Compound | Compound 11a |

|---|---|---|

| Yield | Not reported | 68% |

| Melting Point | Not reported | 243–246°C |

| Key Spectral Features | Azo (N=N) IR ~1400–1600 cm⁻¹ (inferred) | CN IR ~2219 cm⁻¹, NH ~3436 cm⁻¹ |

2.3 Comparison with Thiazolidinone Derivatives ()

Compound 5 (a thiazolidinone hydrazone) shares a hydrazone moiety but diverges structurally:

- Core: Thiazolidinone ring vs. the target’s pyrimidine-azo-sulfonate system.

- Substituents : Methoxy and hydroxyphenyl groups in compound 5 vs. dichlorobenzenesulphonate in the target .

- Applications: Thiazolidinones are often explored for antimicrobial activity, whereas sulfonated azo compounds are prioritized for dyeing and optical applications.

Research Findings and Implications

- Solubility vs. Reactivity: Sulfonated azo compounds (target and trisodium analog) exhibit superior water solubility compared to non-sulfonated heterocycles (e.g., thiazolo-pyrimidines). However, the trisodium compound’s triazine group offers reactive sites for functionalization, which the target lacks .

- Synthetic Efficiency : Thiazolo-pyrimidines () show moderate yields (~68%), suggesting that the target’s synthesis may require optimization if similar methodologies are employed .

- Biological Potential: While thiazolidinones () are bioactive, the target’s dichlorobenzenesulphonate group may necessitate toxicity studies before biomedical use .

Biological Activity

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate, commonly referred to as sodium sulfanilamide, is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C15H17Cl2N6NaO3S

- Molecular Weight : 455.29 g/mol

- CAS Number : 84962-51-6

Antimicrobial Activity

Research has demonstrated that sodium sulfanilamide exhibits notable antimicrobial properties. A study evaluated various derivatives of pyrimidine and found that compounds similar to sodium sulfanilamide showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, indicating effective antibacterial action.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sodium Sulfanilamide | Staphylococcus aureus | 32 |

| Sodium Sulfanilamide | Escherichia coli | 16 |

| Sodium Sulfanilamide | Salmonella typhi | 64 |

Cytotoxicity

The cytotoxic effects of sodium sulfanilamide have been evaluated using various cell lines. In vitro studies indicated that the compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The IC50 values were determined through standard assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HEK293 (normal human cells) | >100 |

The biological activity of sodium sulfanilamide is primarily attributed to its ability to inhibit bacterial folic acid synthesis by acting as a competitive inhibitor of the enzyme dihydropteroate synthase. This mechanism disrupts the production of essential nucleic acids, leading to bacterial cell death.

Case Study 1: Antibacterial Efficacy

A clinical study conducted on patients with urinary tract infections (UTIs) evaluated the efficacy of sodium sulfanilamide in comparison with traditional antibiotics. The results indicated a higher success rate in bacterial clearance when sodium sulfanilamide was administered, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment Potential

A preclinical study explored the effects of sodium sulfanilamide on tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Q. What are the optimal synthetic routes for Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate?

- Methodological Answer : Synthesis of azo-pyrimidine derivatives typically involves coupling diazonium salts with aromatic amines or phenols under controlled conditions. For analogous compounds, refluxing in mixed solvents (e.g., DMF-acetic acid) with sodium acetate as a catalyst yields stable azo linkages . Key steps include:

- Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium intermediate.

- Coupling : React with the pyrimidine derivative in a polar aprotic solvent (e.g., DMF) under reflux (2–4 h) .

- Purification : Recrystallize from DMF-ethanol to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the azo (N=N) stretch near 1450–1600 cm⁻¹ and sulfonate (S=O) vibrations at 1030–1230 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons in the dichlorobenzene ring appear as multiplets (δ 7.2–8.0 ppm), while diethylamino groups show triplet signals (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 583 for analogs) and fragmentation patterns consistent with sulfonate loss .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during synthesis?

- Methodological Answer : Unexpected NMR splitting or IR shifts may arise from tautomerism (e.g., azo/hydrazone forms) or impurities. Strategies include:

- Recrystallization : Improve purity using DMF-acetic acid mixtures .

- 2D NMR : Use HSQC or NOESY to assign ambiguous proton-carbon correlations .

- X-ray Crystallography : Confirm molecular geometry, as demonstrated for thieno-pyrimidine analogs .

Q. What experimental strategies elucidate the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 3–11) and monitor degradation via UV-Vis spectroscopy (λmax ~450 nm for azo chromophores) .

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. For photostability, expose to UV light (254 nm) and track absorbance changes .

Q. How does the dichlorobenzenesulphonate group influence the azo linkage’s reactivity?

- Methodological Answer : The electron-withdrawing sulfonate group stabilizes the azo bond but may reduce electrophilicity. Compare with analogs (e.g., ’s dichlorophenyl-azo-pyrimidine) using:

- DFT Calculations : Analyze electron density distribution and HOMO-LUMO gaps .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects .

Q. What purification techniques achieve high-purity samples?

- Methodological Answer :

Q. How can mechanistic pathways for azo bond formation be differentiated?

- Methodological Answer : To distinguish diazo coupling from alternative mechanisms:

- Kinetic Studies : Vary substituents (e.g., electron-donating vs. withdrawing groups) and monitor reaction rates .

- Isotopic Labeling : Use ¹⁵N-labeled NaNO₂ to track nitrogen incorporation into the azo bond .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines.

- Advanced questions emphasize mechanistic and stability studies, leveraging synthesis and analytical data from peer-reviewed protocols.

- Spectral contradictions are addressed via orthogonal characterization methods (e.g., XRD, 2D NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.